REACTION_CXSMILES
|
[OH2:1].C(OC(CC[N:9]1[CH2:14][CH2:13][N:12]([CH:15]=[O:16])[CH2:11][CH2:10]1)=O)C.OO>O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+].C(OCC)(=O)C>[CH:15]([N:12]1[CH2:13][CH2:14][N:9]([OH:1])[CH2:10][CH2:11]1)=[O:16] |f:3.4.5.6.7|
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
4-ethoxycarbonylethyl-1-formylpiperazine
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Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)CCN1CCN(CC1)C=O
|
Name
|
|
Quantity
|
82 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
7.25 g
|
Type
|
catalyst
|
Smiles
|
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Type
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CUSTOM
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Details
|
the mixture was stirred at the same temperature for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISSOLUTION
|
Details
|
to dissolve
|
Type
|
STIRRING
|
Details
|
After further stirring the mixture at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
with heating at 50° to 55° C. for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
the mixture was shaken
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
DISTILLATION
|
Details
|
water was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give black-brown oil, which
|
Type
|
CUSTOM
|
Details
|
was then purified by silica-gel column chromatography (silica gel 2 Kg, eluent: chloroform - methanol=10:1)
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N1CCN(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |